molecular formula C19H28N2O5S2 B2633804 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 874788-28-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2633804
CAS No.: 874788-28-0
M. Wt: 428.56
InChI Key: LYJUWEWDPMHXSB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Coupling with Benzamide: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern. The presence of the ethyl group on the nitrogen atom and the methyl group on the piperidine ring can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S2/c1-3-21(17-10-13-27(23,24)14-17)19(22)16-4-6-18(7-5-16)28(25,26)20-11-8-15(2)9-12-20/h4-7,15,17H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJUWEWDPMHXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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